molecular formula C22H20O2 B12507577 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

Cat. No.: B12507577
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound with the molecular formula C22H20O2. It is a derivative of phenol and is characterized by the presence of a hydroxy group attached to a diphenylbutenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylbutenyl structure can interact with hydrophobic regions of proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2

InChI Key

JRAPAWFDOQVLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO

Origin of Product

United States

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